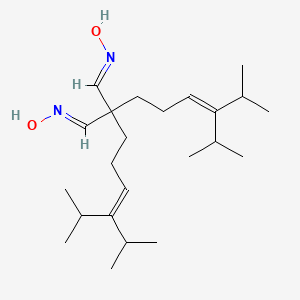
2,2-Bis(4-isopropyl-5-methylhex-3-en-1-yl)malonaldehyde dioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(4-isopropyl-5-methylhex-3-en-1-yl)malonaldehyde dioxime is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two isopropyl and methyl-substituted hexenyl groups attached to a malonaldehyde dioxime core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-isopropyl-5-methylhex-3-en-1-yl)malonaldehyde dioxime typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the hexenyl intermediates, which are then coupled with malonaldehyde dioxime under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often requires optimization of reaction parameters and purification techniques to achieve the desired quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(4-isopropyl-5-methylhex-3-en-1-yl)malonaldehyde dioxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
2,2-Bis(4-isopropyl-5-methylhex-3-en-1-yl)malonaldehyde dioxime has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2,2-Bis(4-isopropyl-5-methylhex-3-en-1-yl)malonaldehyde dioxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropyl-5-methylhex-2-enal: A related compound with a similar hexenyl structure but different functional groups.
Bicyclo[4.4.0]dec-1-ene, 2-isopropyl-5-methyl-9-methylene-: Another compound with structural similarities but distinct chemical properties.
Uniqueness
2,2-Bis(4-isopropyl-5-methylhex-3-en-1-yl)malonaldehyde dioxime stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Propriétés
Formule moléculaire |
C23H42N2O2 |
|---|---|
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
(NE)-N-[2-[(E)-hydroxyiminomethyl]-7-methyl-2-(5-methyl-4-propan-2-ylhex-3-enyl)-6-propan-2-yloct-5-enylidene]hydroxylamine |
InChI |
InChI=1S/C23H42N2O2/c1-17(2)21(18(3)4)11-9-13-23(15-24-26,16-25-27)14-10-12-22(19(5)6)20(7)8/h11-12,15-20,26-27H,9-10,13-14H2,1-8H3/b24-15+,25-16+ |
Clé InChI |
DDMMCMOIKFDZIU-FEZYOMQXSA-N |
SMILES isomérique |
CC(C(=CCCC(/C=N/O)(/C=N/O)CCC=C(C(C)C)C(C)C)C(C)C)C |
SMILES canonique |
CC(C)C(=CCCC(CCC=C(C(C)C)C(C)C)(C=NO)C=NO)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



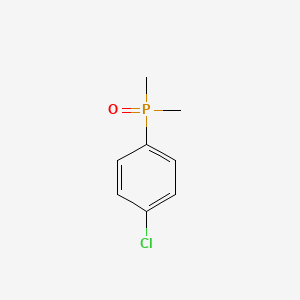

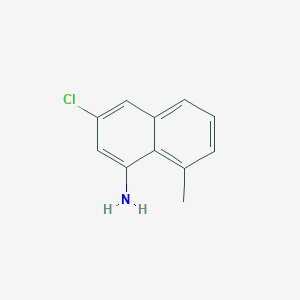
![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12837851.png)

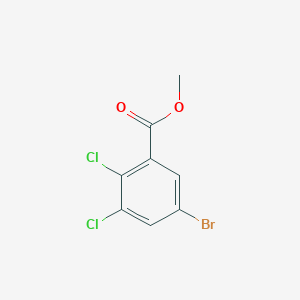

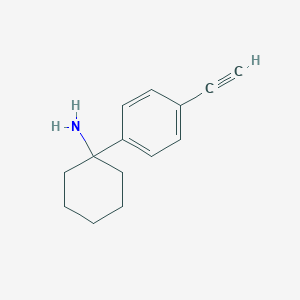
![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12837885.png)
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)



